Bis(2-methoxyphenyl)phenylphosphine
Overview
Description
Bis(2-methoxyphenyl)phenylphosphine is a chemical compound with the linear formula (CH3OC6H4)2PC6H5 . It is a white crystalline powder or crystals .
Synthesis Analysis
The synthesis of Bis(2-methoxyphenyl)phenylphosphine involves various synthetic approaches. One of the common methods is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . It has also been synthesized through Pd-catalysed C–P(iii) cross-coupling .Molecular Structure Analysis
The molecular structure of Bis(2-methoxyphenyl)phenylphosphine is represented by the SMILES string COc1ccccc1P(c2ccccc2)c3ccccc3OC . The molecular weight of this compound is 322.34 .Chemical Reactions Analysis
Bis(2-methoxyphenyl)phenylphosphine is used as a reactant in various chemical reactions. It is suitable for Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It has been used in the allylation of phenols, synthesis of neutral rhodium (I) complexes, dinuclear Pd (II) complexes bearing bis-bidentate tetraphos ligands, CO-ethylene copolymerization reactions, and Suzuki-Miyaura reaction for synthesis of alkyl derivatives phosphine sulfonate (P-O) ligands .Physical And Chemical Properties Analysis
Bis(2-methoxyphenyl)phenylphosphine is a white crystalline powder or crystals . It has a melting point of 158-163 °C . The molecular weight of this compound is 322.34 .Scientific Research Applications
Catalytic Applications
BMOPPP and related ligands have been extensively applied in catalytic processes, highlighting their importance in organic synthesis and industrial chemistry. For instance, phosphine ligands have been crucial in stereoselective synthesis, where they serve as chiral auxiliaries to control the selectivity of reactions. The synthesis of chiral ferrocenyl diphosphines, facilitated by phosphine moieties, demonstrates the ligand's role in enhancing stereoselectivity in the synthesis of complex molecules (Lotz et al., 2010). Furthermore, BMOPPP derivatives have been synthesized and characterized, contributing to the understanding of their structural and electronic properties, which are essential for their application in catalysis (Hettstedt et al., 2016).
Ligand Design and Synthesis
The design and synthesis of new phosphine ligands based on BMOPPP have expanded the toolkit available for chemists to tailor catalytic reactions. Novel ligands have been developed to enhance catalytic activities and selectivities, with applications ranging from asymmetric catalysis to hydroformylation reactions. For example, research into chiral hydroxyl phospholanes derived from D-mannitol has shown the utility of phosphine-based ligands in asymmetric catalysis, offering high enantioselectivities and conversion rates in various hydrogenation reactions (Li et al., 2000).
Polymer Technology
Phosphine ligands have found applications in polymer science, where they have been used to create novel polymer architectures with unique properties. For instance, the synthesis of core-cross-linked micelles (CCM) functionalized with BMOPPP ligands demonstrates an innovative approach to designing catalytic nanoreactors. These nanoreactors show potential for biphasic hydroformylation, combining the advantages of homogeneous catalysis with ease of separation (Chen et al., 2015).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Bis(2-methoxyphenyl)phenylphosphine is a phosphine ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In the case of Bis(2-methoxyphenyl)phenylphosphine, the primary targets are metal atoms in various chemical reactions .
Mode of Action
Bis(2-methoxyphenyl)phenylphosphine interacts with its targets by donating electron pairs to the metal atoms. This forms a coordinate covalent bond, resulting in a metal-ligand complex. The formation of this complex can facilitate various chemical reactions .
Biochemical Pathways
It is known to be a reactant in several types of coupling reactions, including buchwald-hartwig, heck, hiyama, negishi, sonogashira, stille, and suzuki-miyaura coupling . These reactions are crucial in the synthesis of complex organic compounds.
Result of Action
The molecular and cellular effects of Bis(2-methoxyphenyl)phenylphosphine’s action are largely dependent on the specific reaction it is involved in. For example, in the Suzuki-Miyaura reaction, it can facilitate the synthesis of biaryl compounds . These compounds have various applications in pharmaceuticals and materials science.
Action Environment
The action, efficacy, and stability of Bis(2-methoxyphenyl)phenylphosphine can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all affect the outcome of the reactions it participates in . It is typically stored in a cool, dry, and well-ventilated place to maintain its stability .
properties
IUPAC Name |
bis(2-methoxyphenyl)-phenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19O2P/c1-21-17-12-6-8-14-19(17)23(16-10-4-3-5-11-16)20-15-9-7-13-18(20)22-2/h3-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKZAEARORRRPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402923 | |
Record name | Bis(2-methoxyphenyl)phenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36802-41-2 | |
Record name | Bis(2-methoxyphenyl)phenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of Bis(2-methoxyphenyl)phenylphosphine when complexed with palladium?
A1: Bis(2-methoxyphenyl)phenylphosphine acts as a ligand, donating its phosphorus lone pair to form a coordinate bond with the palladium center. In the studied complex, [PdCl2(C20H19O2P)2], the palladium adopts a square-planar geometry, with two chlorine atoms and two Bis(2-methoxyphenyl)phenylphosphine ligands arranged in a trans configuration. [] This trans arrangement is enforced by the palladium atom sitting on an inversion center within the crystal structure. []
Q2: Does the presence of the methoxy groups in Bis(2-methoxyphenyl)phenylphosphine influence its properties?
A2: Yes, the methoxy groups (-OCH3) in Bis(2-methoxyphenyl)phenylphosphine can impact its electronic and steric properties. Although the provided research doesn't directly investigate these effects in the palladium complex, a separate study [] demonstrates that 2-phosphinylphenols, compounds structurally similar to Bis(2-methoxyphenyl)phenylphosphine oxide, exhibit a downfield shift in their 31P NMR spectra due to intramolecular hydrogen bonding with the phosphoryl group. This suggests that the oxygen atoms in the methoxy groups could potentially engage in similar interactions, influencing the electron density on the phosphorus atom and consequently its coordination ability. Further research would be needed to confirm and quantify these effects in the context of palladium complexation.
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